molecular formula C14H12O3S B1324106 3-(2-Carboethoxybenzoyl)thiophene CAS No. 904633-30-3

3-(2-Carboethoxybenzoyl)thiophene

Cat. No.: B1324106
CAS No.: 904633-30-3
M. Wt: 260.31 g/mol
InChI Key: RNDFBYVEETWXBT-UHFFFAOYSA-N
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Description

3-(2-Carboethoxybenzoyl)thiophene is a heterocyclic compound belonging to the class of thiophene derivatives.

Preparation Methods

The synthesis of 3-(2-Carboethoxybenzoyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often involve the use of these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-(2-Carboethoxybenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the α-position more readily than at the β-position.

    Condensation: The compound can participate in condensation reactions, forming various derivatives.

Scientific Research Applications

3-(2-Carboethoxybenzoyl)thiophene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound has potential biological applications due to its structural similarity to biologically active thiophene derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(2-Carboethoxybenzoyl)thiophene involves its interaction with various molecular targets and pathways. The thiophene ring system is known to exhibit pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, modulating biological pathways.

Comparison with Similar Compounds

3-(2-Carboethoxybenzoyl)thiophene can be compared with other thiophene derivatives such as:

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

    Benzothiophene derivatives: These compounds exhibit similar biological activities and are used in pharmaceuticals like Raloxifene and Zileuton.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDFBYVEETWXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641830
Record name Ethyl 2-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904633-30-3
Record name Ethyl 2-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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